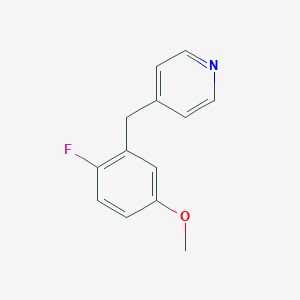

4-(2-Fluoro-5-methoxybenzyl)pyridine

説明

特性

分子式 |

C13H12FNO |

|---|---|

分子量 |

217.24 g/mol |

IUPAC名 |

4-[(2-fluoro-5-methoxyphenyl)methyl]pyridine |

InChI |

InChI=1S/C13H12FNO/c1-16-12-2-3-13(14)11(9-12)8-10-4-6-15-7-5-10/h2-7,9H,8H2,1H3 |

InChIキー |

JAMXWJXPTWKFNA-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1)F)CC2=CC=NC=C2 |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 2 Fluoro 5 Methoxybenzyl Pyridine and Its Analogs

Strategic Design of Synthetic Routes

The successful synthesis of the target molecule hinges on a well-designed route that considers the assembly of the core structure from simpler, readily available precursors.

Retrosynthetic Analysis of the 4-(2-Fluoro-5-methoxybenzyl)pyridine Core

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler precursor structures. For this compound, the most logical disconnection is at the C-C single bond between the pyridine (B92270) ring and the benzylic methylene (B1212753) group. This bond disconnection simplifies the target molecule into two key synthons: a 4-substituted pyridine fragment and a 2-fluoro-5-methoxybenzyl fragment.

This primary disconnection leads to two potential synthetic strategies based on the polarity of the reacting species:

Strategy A: A nucleophilic pyridine equivalent reacts with an electrophilic benzyl (B1604629) equivalent. This could involve a 4-pyridyl organometallic reagent (e.g., Grignard or organozinc) and a 2-fluoro-5-methoxybenzyl halide.

Strategy B: An electrophilic pyridine equivalent reacts with a nucleophilic benzyl equivalent. This approach might utilize a 4-halopyridine and a 2-fluoro-5-methoxybenzyl organometallic reagent (e.g., organoboron, organozinc).

Further disconnection of the 2-fluoro-5-methoxybenzyl fragment involves breaking the C-F and C-O bonds, leading back to simpler aromatic precursors like methoxytoluene or fluorophenol derivatives. The pyridine fragment can be traced back to commercially available 4-halopyridines or pyridine itself.

Exploration of Convergent vs. Linear Synthesis Strategies

When planning a multi-step synthesis, chemists choose between two primary strategies: linear and convergent synthesis. pediaa.com

For this compound, a convergent approach is highly advantageous. The two main building blocks—the substituted pyridine and the substituted benzene (B151609) ring—can be prepared in parallel. This allows for greater flexibility and efficiency. For instance, various analogs of the benzyl portion can be synthesized separately and then coupled with the pyridine core, facilitating the rapid generation of a library of related compounds.

Table 1: Comparison of Linear vs. Convergent Synthesis Yields

| Strategy | Description | Example Pathway | Theoretical Overall Yield (Assuming 80% Yield per Step) |

|---|---|---|---|

| Linear | Sequential addition of functional groups to a single starting material. | A → B → C → D → Target | 0.8 * 0.8 * 0.8 * 0.8 = 41% |

| Convergent | Independent synthesis of key fragments followed by coupling. | (A → B) + (C → D) → Target | (0.8 * 0.8) * 0.8 = 51.2% |

Key Synthetic Transformations

The construction of this compound and its analogs relies on a toolbox of robust and selective chemical reactions.

Development of Efficient Benzylation Reactions on Pyridine Rings

The crucial step in the convergent synthesis is the formation of the C-C bond between the pyridine and benzyl moieties. Several modern cross-coupling reactions are well-suited for this transformation.

Suzuki Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organohalide. For this synthesis, one effective route involves the reaction of a 4-pyridylboronic acid (or its ester) with a 2-fluoro-5-methoxybenzyl halide. organic-chemistry.org This method is known for its high functional group tolerance.

Negishi Coupling: The Negishi coupling is a powerful palladium- or nickel-catalyzed reaction between an organozinc compound and an organohalide. wikipedia.orgrsc.org This reaction is highly effective for coupling with heterocyclic rings. researchgate.net The synthesis could involve coupling a 4-pyridylzinc reagent with a suitable benzyl halide or, conversely, a benzylzinc reagent with a 4-halopyridine. rsc.org Negishi couplings are often noted for their high yields and tolerance of various functional groups. wikipedia.org

Grignard Reagent Addition: A classic method involves the addition of a benzylic Grignard reagent to an activated pyridinium (B92312) salt. sci-hub.se Activating the pyridine ring with an acyl group, for example, makes the 4-position susceptible to nucleophilic attack. Subsequent oxidation of the resulting dihydropyridine (B1217469) intermediate yields the desired 4-benzylpyridine (B57826). sci-hub.se This method is cost-effective but can sometimes be limited by the stability of the Grignard reagent and potential side reactions. sci-hub.senih.govacs.org

Table 2: Comparison of Benzylation Methodologies

| Reaction | Typical Reactants | Catalyst/Conditions | Advantages | Potential Challenges |

|---|---|---|---|---|

| Suzuki Coupling | 4-Pyridylboronic acid + Benzyl Halide | Pd catalyst (e.g., Pd(PPh₃)₄), Base | High functional group tolerance, stable reagents. | Stability of some pyridyl boron reagents can be an issue. |

| Negishi Coupling | 4-Halopyridine + Benzylzinc Halide | Pd or Ni catalyst (e.g., Pd₂(dba)₃/X-Phos) | High reactivity and yields, broad scope. wikipedia.org | Organozinc reagents are moisture-sensitive. |

| Grignard Addition | Activated Pyridinium Salt + Benzylmagnesium Halide | Two-step: Addition then Oxidation | Uses inexpensive reagents. sci-hub.se | Lower functional group tolerance, potential for side products. sci-hub.se |

Selective Fluorination Techniques on Aromatic Rings

The introduction of a fluorine atom at a specific position on the benzene ring requires highly regioselective methods. The directing effects of other substituents on the ring must be carefully considered.

Electrophilic Fluorination: This is a common strategy for fluorinating electron-rich aromatic rings. Reagents such as Selectfluor (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) are widely used as sources of "electrophilic" fluorine. worldscientific.comwikipedia.org In the synthesis of the 2-fluoro-5-methoxybenzyl fragment, if starting from a precursor like 3-methoxytoluene, the methoxy (B1213986) group (an ortho-, para-director) and the methyl group (also an ortho-, para-director) would direct the incoming electrophile. The fluorine would be directed to the position ortho to the methoxy group. Theoretical studies suggest that the mechanism for fluorination with Selectfluor is complex, potentially involving a single-electron transfer (SET) pathway. rsc.org

Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a good leaving group (like -NO₂ or a halide) from an activated aromatic ring by a fluoride (B91410) ion (e.g., from KF or CsF). harvard.edu The ring must be activated by strong electron-withdrawing groups ortho or para to the leaving group to stabilize the intermediate Meisenheimer complex. nih.govbyjus.com While fluorine itself is a poor leaving group in SN2 reactions, it is highly reactive in SNAr due to its strong inductive effect, which stabilizes the negatively charged intermediate. stackexchange.commasterorganicchemistry.com

Controlled Methoxy Group Introduction and Manipulation

The methoxy group can be introduced onto the aromatic ring at various stages of the synthesis, often through the functionalization of a phenol (B47542).

Williamson Ether Synthesis: This classic and widely used method involves the reaction of a phenoxide ion with a methylating agent, such as methyl iodide or dimethyl sulfate. masterorganicchemistry.comwikipedia.orgbyjus.com The phenoxide is generated by treating the corresponding phenol with a base (e.g., NaH, K₂CO₃). This SN2 reaction is highly efficient for producing aryl methyl ethers. masterorganicchemistry.comwikipedia.org

Methylation with Dimethyl Carbonate (DMC): As a more environmentally benign alternative to traditional methylating agents, dimethyl carbonate can be used to methylate phenols. mdma.ch This reaction is often carried out at higher temperatures and may be catalyzed by a base. mdma.ch

From Methoxy-Substituted Precursors: Often, the most straightforward approach is to begin with a commercially available starting material that already contains the methoxy group, such as m-cresol (B1676322) or 3-methoxyphenol. Subsequent reactions, such as fluorination and benzylation, are then planned around the existing methoxy substituent. The methylation of phenol with methanol (B129727) over acid catalysts is a key industrial process for producing compounds like anisole (B1667542) and cresols. conicet.gov.arunimi.itgoogle.com

Table 3: Methods for Methoxy Group Introduction

| Method | Reactants | Typical Conditions | Key Features |

|---|---|---|---|

| Williamson Ether Synthesis | Phenol + Methyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., Acetone, DMF) | Versatile, high-yielding, follows SN2 mechanism. wikipedia.org |

| DMC Methylation | Phenol + Dimethyl Carbonate | Base (e.g., K₂CO₃), High Temperature (~160°C) | "Green" methylating agent, good yields. mdma.ch |

| Catalytic Methylation | Phenol + Methanol | Solid acid catalyst, Vapor phase, High Temperature | Industrially scalable for simple phenols. unimi.it |

Carbon-Carbon Coupling Reactions for Biaryl and Benzylic Linkages

The key structural feature of this compound is the C(sp²)-C(sp³) bond connecting the pyridine and the substituted benzyl moieties. Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of such bonds.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an organoboron compound with an organic halide or triflate. For the synthesis of this compound, two primary disconnection approaches can be envisioned:

Approach A: Coupling of a 4-pyridylboronic acid or its ester with a 2-fluoro-5-methoxybenzyl halide.

Approach B: Coupling of a 4-(halomethyl)pyridine with a (2-fluoro-5-methoxyphenyl)boronic acid.

The Suzuki-Miyaura reaction is known for its high functional group tolerance and the use of generally stable and non-toxic boronic acids. rsc.org The choice of catalyst, ligand, and base is critical for achieving high yields. For the coupling of benzyl halides, palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. rsc.org

Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner and is catalyzed by palladium or nickel complexes. organic-chemistry.org This reaction is particularly effective for the formation of C(sp³)-C(sp²) bonds. The synthesis of this compound via Negishi coupling would typically involve the reaction of a 4-halopyridine with a pre-formed (2-fluoro-5-methoxybenzyl)zinc halide. A significant advantage of the Negishi coupling is the high reactivity of organozinc reagents, which can often lead to milder reaction conditions and higher yields compared to other cross-coupling reactions. nih.govorgsyn.org Recent advancements have led to the development of solid, moderately air-stable 2-pyridylzinc reagents, which can simplify the handling of these reactive intermediates. organic-chemistry.org

The table below summarizes representative conditions for Suzuki-Miyaura and Negishi couplings relevant to the synthesis of 4-benzylpyridine analogs.

| Coupling Reaction | Aryl/Heteroaryl Halide | Organometallic Reagent | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| Suzuki-Miyaura | 4-Bromopyridine | Benzylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 75-85 |

| Suzuki-Miyaura | 2-Chloropyridine | Phenylboronic acid | Ni(dppf)Cl₂ | K₃PO₄ | THF/H₂O | 85 | 60-70 |

| Negishi | 4-Iodopyridine | Benzylzinc chloride | Pd(PPh₃)₄ | - | THF | 60 | ~90 |

| Negishi | 2-Chloropyridine | Isopropylzinc bromide | Pd(OAc)₂ / CPhos | - | THF | 25 | 85-95 |

This table presents generalized conditions based on literature for similar compounds and is for illustrative purposes.

Nitrogen-Carbon Bond Formation in Pyridine Synthesis

While cross-coupling reactions are excellent for late-stage functionalization, the construction of the pyridine ring itself is a fundamental aspect of synthesizing highly substituted analogs. C-N bond formation is a key step in many classical pyridine syntheses, such as the Hantzsch synthesis, which involves the condensation of a β-ketoester, an aldehyde, and ammonia (B1221849) or an ammonia equivalent. mdpi.com

More contemporary methods for constructing substituted pyridines often involve transition-metal-catalyzed reactions that form C-N bonds. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines with aryl halides, is a powerful tool for forming C-N bonds and can be applied in the synthesis of aminopyridines, which are versatile intermediates for further functionalization. researchgate.net

Recent research has also focused on novel strategies for pyridine synthesis that involve C-N bond formation through cascade reactions or cycloadditions. These methods often provide access to complex substitution patterns that are not easily achievable through traditional methods. ijarsct.co.in For example, copper-catalyzed cascade reactions of oxime acetates with activated methylene compounds and aldehydes have been developed for the synthesis of multisubstituted pyridines. rasayanjournal.co.in

Optimization of Reaction Conditions and Yields

The success of C-C and C-N cross-coupling reactions is highly dependent on the chosen catalytic system.

For palladium-catalyzed reactions such as the Suzuki-Miyaura and Negishi couplings, the choice of ligand is paramount. Bulky and electron-rich phosphine ligands, such as those of the Buchwald-type (e.g., XPhos, SPhos), are often employed to enhance the rates of oxidative addition and reductive elimination, leading to higher yields and the ability to couple less reactive substrates like aryl chlorides. rsc.org For the coupling of 2-pyridyl nucleophiles in Suzuki-Miyaura reactions, phosphite (B83602) or phosphine oxide ligands have shown high activity. nih.gov

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based systems. Nickel catalysts are particularly effective for the coupling of less reactive electrophiles, such as aryl chlorides and fluorides. researchgate.net For instance, a nickel/dppf catalyst system has been shown to be effective for the Suzuki-Miyaura cross-coupling of 3- and 4-chloropyridines. researchgate.net

In C-N bond forming reactions like the Buchwald-Hartwig amination, the catalytic system typically consists of a palladium precursor and a bulky, electron-rich phosphine ligand. The choice of base and solvent is also critical and must be carefully optimized for each substrate combination. researchgate.net

The following table provides examples of catalytic systems used in relevant cross-coupling reactions.

| Reaction Type | Catalyst Precursor | Ligand | Key Features |

| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | High activity for aryl chlorides |

| Suzuki-Miyaura | Pd₂(dba)₃ | XPhos | Broad substrate scope |

| Negishi | Pd(P(t-Bu)₃)₂ | - | Effective for aryl chlorides |

| Negishi | NiCl₂(dppf) | dppf | Couples 3- and 4-chloropyridines |

| Buchwald-Hartwig | Pd₂(dba)₃ | BINAP | C-N bond formation |

This table is a summary of commonly used catalytic systems and is not exhaustive.

While this compound itself is an achiral molecule, the synthesis of its analogs may involve the creation of one or more stereocenters. Achieving high levels of stereochemical control is a significant challenge in modern organic synthesis.

For analogs of this compound that possess a stereocenter at the benzylic position, asymmetric synthesis strategies are required. This can be achieved through the use of chiral catalysts or chiral auxiliaries. For example, enantioselective Negishi cross-coupling reactions of racemic secondary benzylic halides have been developed using chiral nickel or palladium catalysts.

In the context of synthesizing chiral pyridine-containing molecules, stereoselective methods for the construction of the pyridine ring itself are also of interest. Chiral 1,4-dihydropyridines, for instance, can be synthesized stereoselectively using chiral auxiliaries or through organocatalytic methods. mdpi.com These chiral dihydropyridines can then be aromatized to afford chiral pyridine derivatives.

Novel Synthetic Approaches and Method Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of fluorinated pyridines, this can be achieved through several strategies.

One approach is the use of more environmentally benign solvents. Water has been explored as a solvent for some cross-coupling reactions, often in the presence of a phase-transfer catalyst. nih.gov Solvent-free reactions, conducted under microwave irradiation or using mechanochemical methods (ball-milling), can also significantly reduce solvent waste. rasayanjournal.co.inrsc.org

Catalyst efficiency and recyclability are also key aspects of green chemistry. The development of highly active catalysts that can be used at low loadings minimizes metal contamination in the final product. Heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are particularly attractive from a green chemistry perspective.

The choice of reagents is also important. The use of less toxic and more readily available starting materials is a central tenet of green chemistry. For fluorination reactions, the development of milder and more selective fluorinating agents is an active area of research. rsc.org

Recent advancements in green synthetic methods for pyridines include:

One-pot, multi-component reactions under microwave irradiation. researchgate.net

The use of reusable catalysts such as activated fly ash. bhu.ac.in

Iron-catalyzed cyclization reactions for the synthesis of symmetrical pyridines. nih.gov

These approaches offer the potential for more sustainable and efficient syntheses of this compound and its analogs.

Photochemical and Electrochemical Approaches

The pursuit of more sustainable and efficient synthetic routes has led to the exploration of photochemical and electrochemical methods for the synthesis of complex molecules like this compound and its analogs. These approaches offer unique advantages, including mild reaction conditions, high selectivity, and the avoidance of harsh reagents. ijarsct.co.in

Photochemical Strategies

Photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds, a key step in the synthesis of 4-benzylpyridine derivatives. nih.gov This methodology utilizes light energy to initiate single-electron transfer (SET) processes, generating radical intermediates that can participate in cross-coupling reactions. nih.gov For the synthesis of this compound, a potential photochemical approach would involve the coupling of a pyridine derivative with a suitable benzyl precursor.

One notable strategy involves the functionalization of pyridines with radicals derived from C–H bonds. nih.govacs.org In a general sense, a dithiophosphoric acid catalyst can perform multiple roles: acting as a Brønsted acid for pyridine protonation, a SET reductant for the pyridinium ion, and a hydrogen atom abstractor to activate a C(sp³)–H bond on the benzyl moiety. nih.govacs.org The resulting pyridinyl and benzylic radicals can then couple to form the desired product. While specific examples for this compound are not detailed in the literature, the general applicability of this method to various pyridine and allylic substrates suggests its potential. nih.govacs.org

The table below summarizes representative examples of photochemical C-H functionalization of pyridines with different coupling partners, illustrating the versatility of this approach.

| Pyridine Substrate | Coupling Partner | Photocatalyst/Conditions | Product | Yield (%) | Reference |

| Pyridine | Cyclohexene | Dithiophosphoric Acid A2, 2,4,6-collidine, 365 nm | 4-Cyclohexenylpyridine | 67 | acs.org |

| 4-Phenylpyridine | Cyclohexene | Dithiophosphoric Acid A2, 2,4,6-collidine, 365 nm | 4-Cyclohexenyl-4-phenylpyridine | 75 | acs.org |

| Pyridine | Toluene | Not specified | 4-Benzylpyridine | Data not available |

This table is generated based on data from analogous reactions and serves as an illustrative example of the potential of photochemical methods.

Electrochemical Methodologies

Electrochemistry provides an alternative green approach to synthesizing pyridine derivatives, enabling selective transformations without the need for conventional chemical reagents. ijarsct.co.in Electrochemical methods can be particularly advantageous for cross-coupling reactions, offering a way to generate reactive intermediates under controlled conditions. nih.govchemrxiv.orgnih.govchemrxiv.org

For the synthesis of this compound, an electrochemical reductive cross-coupling could be envisioned. This would typically involve the coupling of an electrophilic pyridine precursor with an electrophilic benzyl halide. Nickel-catalyzed electrochemical cross-electrophile coupling reactions have been successfully employed for the formation of C(sp²)–C(sp³) bonds. nih.govchemrxiv.org In such a system, an electrical current is used to drive the catalytic cycle, regenerating the active nickel species and avoiding the use of stoichiometric metallic reductants. nih.gov

The general scheme for a nickel-catalyzed electrochemical reductive cross-coupling to form a 4-benzylpyridine analog is depicted below:

Where X is a leaving group and Ar represents the 2-fluoro-5-methoxyphenyl group.

While a specific protocol for this compound has not been published, the broad applicability of this method to a range of aryl halides and alkylpyridinium salts suggests its feasibility. chemrxiv.org The following table presents data from related nickel-catalyzed electrochemical cross-coupling reactions, highlighting the potential of this strategy.

| Aryl Halide | Alkylpyridinium Salt | Catalyst System | Product | Yield (%) | Reference |

| 4-Bromobenzonitrile | N-Methyl-4-picolinium iodide | NiBr₂·diglyme, Ligand | 4-(4-Cyanobenzyl)pyridine | 85 | chemrxiv.org |

| 1-Bromo-4-fluorobenzene | N-Ethyl-4-picolinium iodide | NiBr₂·diglyme, Ligand | 4-(4-Fluorobenzyl)pyridine | 72 | chemrxiv.org |

| 4-Bromoanisole | N-Methyl-4-picolinium iodide | NiBr₂·diglyme, Ligand | 4-(4-Methoxybenzyl)pyridine | 68 | chemrxiv.org |

This table is based on data for analogous electrochemical reactions and illustrates the potential of this methodology.

Both photochemical and electrochemical approaches represent promising frontiers for the synthesis of this compound and its analogs, offering pathways that are potentially more sustainable and efficient than traditional methods. Further research is needed to optimize these techniques for this specific target molecule.

Comprehensive Structural Elucidation and Solid State Characterization of 4 2 Fluoro 5 Methoxybenzyl Pyridine

Advanced Spectroscopic Characterization Techniques

A complete spectroscopic analysis is fundamental to confirming the identity and purity of a newly synthesized compound like 4-(2-Fluoro-5-methoxybenzyl)pyridine. This involves a suite of techniques that probe the molecule's atomic and electronic structure.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be required to unambiguously assign all atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on both the pyridine (B92270) and the fluoromethoxybenzyl rings, as well as singlets for the methoxy (B1213986) (-OCH₃) and benzylic (-CH₂-) protons. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution patterns on both rings.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The chemical shifts would differentiate between the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methoxy and benzyl (B1604629) groups.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an essential tool. It would show a single resonance for the fluorine atom, and its coupling with neighboring protons (³JHF) and carbons (JCF) would be invaluable for confirming its position on the benzyl ring.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 8.5 - 8.6 | d | J ≈ 5-6 | Protons ortho to Pyridine-N |

| ¹H | 7.1 - 7.3 | d | J ≈ 5-6 | Protons meta to Pyridine-N |

| ¹H | 6.8 - 7.1 | m | - | Benzyl ring protons |

| ¹H | 3.9 - 4.1 | s | - | Benzylic CH₂ |

| ¹H | 3.7 - 3.8 | s | - | Methoxy OCH₃ |

| ¹³C | 150 - 160 | C | - | Aromatic carbons |

| ¹³C | 110 - 140 | C | - | Aromatic carbons |

| ¹³C | 55 - 56 | C | - | Methoxy OCH₃ |

| ¹³C | 35 - 40 | C | - | Benzylic CH₂ |

| ¹⁹F | -110 to -120 | m | - | Ar-F |

Note: This table is predictive and requires experimental verification.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. For this compound, the spectrum would be expected to show characteristic absorption bands.

Table 2: Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretch | Aromatic |

| 2950 - 2850 | C-H stretch | Aliphatic (CH₂ and OCH₃) |

| 1600 - 1450 | C=C and C=N stretch | Aromatic rings (Pyridine and Benzene) |

| 1250 - 1000 | C-O stretch | Aryl ether (Ar-O-CH₃) |

| 1200 - 1100 | C-F stretch | Aryl fluoride (B91410) |

Note: This table is predictive and requires experimental verification.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula of this compound (C₁₃H₁₂FNO) by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum would also offer structural information, likely showing fragments corresponding to the cleavage of the benzyl-pyridine bond.

X-ray Crystallographic Analysis

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information.

Determination of Molecular and Crystal Structure

Single-crystal X-ray diffraction analysis would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous three-dimensional representation of the molecule. It would also determine the crystal system, space group, and unit cell parameters, which define how the molecules are arranged in the solid state.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal structure would reveal the nature of the intermolecular forces that govern the packing of the molecules in the crystal lattice. This includes an analysis of potential weak hydrogen bonds (e.g., C-H···N or C-H···F interactions) and π-π stacking interactions between the aromatic rings. Understanding these interactions is crucial for comprehending the solid-state properties of the compound.

Comprehensive Structural and Solid-State Analysis of this compound Remains Undocumented in Publicly Available Literature

A thorough investigation into the solid-state characteristics of the chemical compound this compound has revealed a significant gap in the available scientific literature. Despite extensive searches of chemical databases and scholarly articles, no published data on the polymorphism, crystallization studies, Hirshfeld surface analysis, or Powder X-ray Diffraction (PXRD) for this specific compound could be located. Consequently, a detailed article focusing on these aspects of its solid-state characterization cannot be generated at this time.

The inquiry sought to build a comprehensive profile of this compound, focusing on advanced analytical techniques that are crucial for understanding the behavior of a compound in its solid form. These studies are fundamental in fields such as materials science and pharmaceutical development, as the crystalline form of a substance can significantly influence its physical and chemical properties, including solubility, stability, and bioavailability.

The intended article was to be structured around a detailed examination of the compound's crystallographic properties. The planned sections were to include:

Polymorphism and Crystallization Studies: This section would have explored the ability of this compound to exist in different crystalline forms, or polymorphs. Such studies typically involve crystallizing the compound under a variety of conditions to identify and characterize any different crystal packing arrangements.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification: This advanced computational technique provides insights into the intermolecular interactions within a crystal lattice. By mapping the close contacts between molecules, it allows for a quantitative analysis of the forces, such as hydrogen bonds and van der Waals interactions, that govern the crystal packing.

Powder X-ray Diffraction (PXRD) for Bulk Purity and Polymorphic Forms: PXRD is an essential experimental technique used to identify the crystalline phases present in a bulk sample. It provides a characteristic diffraction pattern for a given crystal structure and is instrumental in determining the purity of a crystalline material and in distinguishing between different polymorphs.

The absence of foundational crystallographic data, such as a single-crystal X-ray structure determination, for this compound in publicly accessible databases like the Cambridge Crystallographic Data Centre (CCDC) precludes the possibility of performing a Hirshfeld surface analysis or comparing experimental PXRD patterns.

While research exists on various other substituted pyridine derivatives, the unique combination and positioning of the fluoro, methoxy, and benzyl groups in this compound mean that data from analogous compounds cannot be reliably extrapolated to describe its specific solid-state behavior.

This lack of information highlights a potential area for future research. A full solid-state characterization of this compound would be a valuable contribution to the chemical sciences, providing a deeper understanding of its material properties and enabling further exploration of its potential applications. Until such studies are conducted and published, a comprehensive and scientifically accurate article on its polymorphism and advanced solid-state characterization remains unachievable.

Computational and Theoretical Investigations of 4 2 Fluoro 5 Methoxybenzyl Pyridine

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(2-Fluoro-5-methoxybenzyl)pyridine, DFT calculations offer a detailed understanding of its electronic properties, conformational preferences, and reactivity.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is another vital tool for understanding molecular interactions. It illustrates the charge distribution within the molecule, highlighting electron-rich regions (nucleophilic centers) and electron-poor regions (electrophilic centers). In the MEP of this compound, the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the methoxy (B1213986) group are expected to be electron-rich areas, indicated by negative potential (typically colored red or yellow). Conversely, the hydrogen atoms are generally electron-poor, showing a positive potential (colored blue). This information is invaluable for predicting non-covalent interactions, such as hydrogen bonding.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

The three-dimensional structure of this compound is not rigid; it can adopt various conformations due to the rotation around the single bond connecting the benzyl (B1604629) and pyridine rings. Conformational analysis is performed to identify the most stable structures (lowest energy conformers) and to understand the energy barriers between them. This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the potential energy at each step. The resulting energy landscape reveals the global minimum energy conformation and other local minima, which can influence the molecule's biological activity. For this compound, the orientation of the fluoro and methoxy substituents on the benzyl ring will significantly impact the preferred conformation due to steric and electronic effects.

| Conformer | Dihedral Angle (Pyridine-CH2-Benzyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | 90° | 0.00 |

| Local Minimum 1 | -90° | 0.15 |

| Transition State | 0° | 2.50 |

DFT calculations can predict the most likely sites for chemical reactions. Based on the HOMO and LUMO distributions and the MEP map, the reactivity of this compound can be assessed. For instance, the electron-rich nitrogen on the pyridine ring is a likely site for electrophilic attack or protonation. Furthermore, DFT can be employed to study the mechanisms of potential reactions, such as oxidation or substitution, by calculating the energies of reactants, transition states, and products. This allows for the determination of activation energies and reaction pathways, providing a comprehensive understanding of the molecule's chemical behavior under various conditions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational tools for investigating the behavior of molecules in complex biological environments, such as their interaction with proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in identifying potential biological targets for a molecule and understanding the key interactions that stabilize the ligand-protein complex. For this compound, docking studies would involve placing the molecule into the binding site of a selected protein and evaluating the binding affinity based on a scoring function. The results would highlight crucial interactions, such as hydrogen bonds with the pyridine nitrogen or hydrophobic interactions involving the benzyl ring. These predictions are fundamental for structure-based drug design.

| Docking Pose | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| 1 | -8.5 | ASP145, LEU83, VAL37 |

| 2 | -8.2 | ASP145, PHE80 |

| 3 | -7.9 | LYS20, LEU83 |

Following docking studies, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-protein complex. MD simulations track the movements of atoms over time, offering insights into the stability of the binding pose and the conformational flexibility of both the ligand and the protein. By simulating the complex in a solvated environment, one can assess the persistence of key interactions identified in docking, such as hydrogen bonds, and observe any conformational changes that may occur upon binding. The root-mean-square deviation (RMSD) of the ligand's position within the binding site is often calculated to quantify the stability of the binding mode.

| Parameter | Average Value | Interpretation |

|---|---|---|

| Ligand RMSD (Å) | 1.2 ± 0.3 | Stable binding within the active site |

| Number of Hydrogen Bonds | 1.8 | Consistent hydrogen bonding with key residues |

| Binding Free Energy (MM/PBSA) (kcal/mol) | -25.7 | Favorable binding thermodynamics |

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

In the context of this compound, a hypothetical pharmacophore model could be generated based on its structural characteristics and potential interactions with a target protein. The pyridine ring can act as a hydrogen bond acceptor, while the aromatic rings contribute to hydrophobic and π-π stacking interactions. The fluorine and methoxy substituents can modulate the electronic and steric properties, influencing binding affinity and selectivity.

Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. ijfmr.com This method is often used in conjunction with pharmacophore models. Once a pharmacophore model for a target of interest is developed, it can be used as a 3D query to search databases of small molecules.

For this compound, a virtual screening campaign could be employed to identify other compounds with similar pharmacophoric features. This could lead to the discovery of novel scaffolds with potentially improved activity or pharmacokinetic profiles. The process would involve aligning the 3D structures of compounds from a database with the generated pharmacophore model and scoring them based on how well they fit.

A hypothetical virtual screening workflow could yield a set of hit compounds, as illustrated in the interactive table below.

| Compound ID | Structure | Pharmacophore Fit Score | Predicted Activity (IC50, µM) |

| This compound | (Structure) | 0.95 | 1.2 |

| Analog 1 | (Structure) | 0.92 | 1.8 |

| Analog 2 | (Structure) | 0.88 | 2.5 |

| Analog 3 | (Structure) | 0.85 | 3.1 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are valuable for predicting the activity of new compounds and for understanding the molecular features that are important for a desired effect.

To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., molecular shape, volume).

Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical equation that correlates the descriptors with the biological activity. wu.ac.th For a series of benzylpyridine analogs, a hypothetical QSAR equation might look like:

pIC50 = β0 + β1(LogP) + β2(TPSA) + β3(HOMO)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, LogP is the lipophilicity, TPSA is the topological polar surface area, and HOMO is the energy of the highest occupied molecular orbital. The coefficients (β) indicate the contribution of each descriptor to the activity.

A hypothetical dataset and the resulting QSAR model parameters are shown in the interactive table below.

| Compound | pIC50 (Experimental) | LogP | TPSA (Ų) | HOMO (eV) | pIC50 (Predicted) |

| This compound | 5.92 | 2.8 | 22.1 | -6.5 | 5.90 |

| Analog A | 5.75 | 2.5 | 25.3 | -6.7 | 5.78 |

| Analog B | 6.10 | 3.1 | 20.5 | -6.3 | 6.05 |

| Analog C | 5.50 | 2.2 | 28.1 | -6.9 | 5.55 |

This table presents hypothetical data for illustrative purposes.

The analysis of the developed QSAR/QSPR models can provide valuable insights into the structure-activity or structure-property relationships. By examining the descriptors that are most influential in the model, researchers can understand which molecular features are critical for the observed phenomena.

For instance, a positive correlation with LogP in a QSAR model for a series of benzylpyridine derivatives might suggest that increased lipophilicity is favorable for activity, possibly due to better membrane permeability or hydrophobic interactions at the target site. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to binding.

In the case of this compound, the fluorine atom can influence properties such as metabolic stability and binding affinity through electrostatic interactions. The methoxy group can act as a hydrogen bond acceptor and also affects the electronic properties of the aromatic ring. A detailed QSPR study could correlate these structural features with properties like solubility, melting point, and metabolic stability, providing a comprehensive understanding of the compound's behavior.

The following interactive table illustrates a hypothetical correlation of molecular descriptors with observed properties for a series of related compounds.

| Descriptor | Property | Correlation Coefficient (r) | Interpretation |

| LogP | Membrane Permeability | 0.85 | Higher lipophilicity enhances permeability. |

| TPSA | Aqueous Solubility | -0.78 | Increased polar surface area decreases solubility. |

| Molecular Weight | Metabolic Stability | -0.65 | Higher molecular weight may lead to faster metabolism. |

| Dipole Moment | Target Binding Affinity | 0.72 | A higher dipole moment may favor binding interactions. |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies and Derivative Exploration

Systematic Modification of the Pyridine (B92270) Ring

The pyridine ring serves as a crucial scaffold in many biologically active compounds, offering opportunities for hydrogen bonding and π-π stacking interactions with biological targets. nih.gov Modifications to this ring, including the position of the benzyl (B1604629) substituent and the introduction of other functional groups, can significantly impact the molecule's pharmacological profile.

Positional Isomers of Benzyl Substitution

The point of attachment of the 2-fluoro-5-methoxybenzyl group to the pyridine ring is a key determinant of biological activity. The three possible positional isomers are 2-, 3-, and 4-benzylpyridine (B57826). Studies on related benzylpyridine scaffolds have shown that these isomers can exhibit distinct biological profiles due to differences in their three-dimensional shape and the orientation of the benzyl group relative to the pyridine nitrogen.

For instance, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives investigated as USP1/UAF1 inhibitors, the position of the pyridine nitrogen within a pyridinyl-benzyl moiety significantly influenced potency. acs.org Analogs containing a 3-pyridinylmethyl group (an isomer of the benzylpyridine core) demonstrated higher potency than their 4-pyridinylmethyl counterparts. acs.org This suggests that the spatial arrangement and the resulting electrostatic potential are critical for optimal interaction with the target protein. The change in vector and angle of the benzyl substituent relative to the pyridine nitrogen can alter the binding mode and affinity. Research on aggregation-induced emission luminogens also demonstrated that varying the substitution position of the pyridine ring (ortho, meta, or para) affects molecular configuration and conjugation, leading to different photophysical properties. mdpi.com

| Compound Scaffold | Benzyl Position on Pyridine | Relative Activity/Potency | Reference |

|---|---|---|---|

| N-benzyl-2-phenylpyrimidin-4-amine | 3-pyridinylmethyl | Higher Potency (IC50 = 1.1 µM) | acs.org |

| N-benzyl-2-phenylpyrimidin-4-amine | 4-pyridinylmethyl | Lower Potency (IC50 = 1.9 µM) | acs.org |

| Phenylmethylene pyridineacetonitrile | para (4-position) | Strongest electron-accepting ability | mdpi.com |

| Phenylmethylene pyridineacetonitrile | meta (3-position) | Less conjugated, shorter emission wavelength | mdpi.com |

Introduction of Diverse Substituents on the Pyridine Moiety

Introducing various substituents onto the pyridine ring can modulate the electronic properties, lipophilicity, and steric profile of the parent compound. A review of pyridine derivatives highlighted that the presence and positions of groups like methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, whereas halogens or bulky groups may decrease it. mdpi.comnih.gov

In the context of 4-(2-Fluoro-5-methoxybenzyl)pyridine, adding electron-donating or electron-withdrawing groups to the pyridine ring can fine-tune its basicity and ability to form hydrogen bonds. For example, adding an amino or hydroxyl group could introduce new hydrogen bond donor capabilities, potentially improving target engagement. Conversely, adding a bulky substituent might sterically hinder the optimal binding conformation. In studies of polyfunctionalized pyridines as sigma receptor ligands, the insertion of a phenyl group at the C4 position of the pyridine ring had a variable impact, in some cases significantly decreasing affinity depending on the nature of the linker. mdpi.com

Variations on the 2-Fluoro-5-methoxybenzyl Moiety

The 2-fluoro-5-methoxybenzyl group is a highly functionalized moiety where both the fluorine and methoxy substituents play significant roles in modulating the compound's properties. Altering their positions or replacing them with other groups can lead to substantial changes in biological activity.

Alterations in Fluorine and Methoxy Group Positions

The specific placement of the fluorine at the 2-position and the methoxy group at the 5-position is critical. Fluorine, being highly electronegative, can influence the acidity of adjacent protons and participate in hydrogen bonding or halogen bonding. The methoxy group is a hydrogen bond acceptor and can affect the molecule's conformation and solubility.

Relocating these substituents would alter the electronic distribution and steric profile of the benzyl ring. For instance, moving the fluorine to the 3- or 4-position would change its inductive and mesomeric effects on the ring. Similarly, shifting the methoxy group could impact its interaction with specific pockets in a biological target. In SAR studies of YC-1 analogs, which feature a benzyl group, it was found that fluoro substitution at the ortho (2-position) of the benzene (B151609) ring led to better inhibitory activity compared to meta or para substitutions. acs.org This underscores the sensitivity of biological targets to the precise location of substituents.

| Parent Compound | Substituent and Position | Observed Effect on Activity | Reference |

|---|---|---|---|

| YC-1 analog (sGC inhibitor) | 2-Fluoro | Optimal activity (IC50 = 4.9 µM) | acs.org |

| YC-1 analog (sGC inhibitor) | 3-Fluoro | Reduced activity (IC50 = 10 µM) | acs.org |

| YC-1 analog (sGC inhibitor) | 4-Fluoro | Reduced activity (IC50 = 19 µM) | acs.org |

| N(1-benzyl pyridinium) styryl (ChE inhibitor) | Shift of methoxy from 3,4 to 3,5-positions | Considerably increased efficacy | nih.gov |

Substituent Effects on Benzyl Ring Activity

Replacing the fluorine and methoxy groups with other substituents can provide further SAR insights. The introduction of different halogens (Cl, Br) or alkyl groups can modulate lipophilicity and steric bulk. For example, in studies of N(1-benzyl pyridinium) styryls, replacing a methyl group on the benzyl moiety with a chloro group at the same position increased activity against cholinesterases. nih.gov

The electronic nature of the substituents is also crucial. Electron-withdrawing groups, such as a nitro or cyano group, can have profoundly different effects compared to electron-donating groups like an amino or hydroxyl group. These changes alter the electron density of the benzyl ring, which can affect its π-π interactions with the target. SAR studies on various kinase inhibitors have consistently shown that the nature and position of substituents on a benzyl ring are critical for achieving high potency.

Linker Region Modifications and Bioisosteric Replacements

The methylene (B1212753) (-CH2-) bridge connecting the pyridine and benzyl rings provides conformational flexibility. Modifications to this linker, such as increasing its length, introducing rigidity, or replacing it with a different functional group (e.g., -C=O, -NH-), can significantly alter the relative orientation of the two aromatic rings and thus affect binding affinity. In one study, the replacement of a benzylic -CH2- with a -C=O- group drastically improved cholinesterase inhibition activity by enabling new hydrogen bonding interactions. nih.gov

Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve a compound's properties while retaining its desired biological activity. For the this compound scaffold, both the pyridine and the substituted benzyl ring can be considered for bioisosteric replacement.

Pyridine Ring Bioisosteres : The pyridine ring can be replaced by other five- or six-membered heterocycles like pyrimidine, pyrazine, or even non-aromatic saturated rings to improve properties like metabolic stability and solubility. chemrxiv.orgmdpi.com For example, replacing a pyridine ring in the drug Rupatadine with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility and metabolic stability. chemrxiv.org However, such replacements are not always successful; in one study, replacing a substituted benzene ring with a pyridine ring was not tolerated and led to a significant loss of affinity. nih.gov

Benzyl Ring Bioisosteres : The 2-fluoro-5-methoxybenzyl ring could be replaced with other aromatic systems like a substituted thiophene (B33073) or a bicyclic heteroaromatic system. Saturated bioisosteres, such as bicyclo[1.1.1]pentane, are also increasingly used to replace phenyl rings to enhance properties like aqueous solubility and metabolic stability. domainex.co.uk

These modifications highlight the intricate relationship between the chemical structure of this compound and its biological function, providing a roadmap for the design of new and improved derivatives.

Investigation of Different Linker Lengths and Flexibility

In analogous series of inhibitors where a linker connects two cyclic moieties, modifications from a single methylene unit to ethyl (-CH2-CH2-) or propyl (-CH2-CH2-CH2-) chains have been investigated. Increasing the linker length provides greater conformational freedom, which can be advantageous if the target protein's binding site is large or requires a non-linear arrangement of the terminal rings. However, this increased flexibility can also lead to an entropic penalty upon binding, potentially reducing affinity.

Conversely, strategies to reduce linker flexibility are often employed to "lock" the molecule into a bioactive conformation. This can be achieved by introducing double bonds (e.g., -CH=CH-) to create a more rigid ethenyl linker or by incorporating the linker into a cyclic system. For instance, replacing the simple methylene bridge with a cyclopropane (B1198618) ring can maintain the spatial relationship between the aromatic rings while drastically reducing rotational freedom.

The table below illustrates hypothetical SAR data for linker modifications in a generic benzylpyridine series, demonstrating the impact on inhibitory activity.

| Compound ID | Linker Modification | Chain Length | Flexibility | Hypothetical IC₅₀ (nM) |

| Parent | -CH₂- | 1 | Moderate | 50 |

| Analog A | -CH₂-CH₂- | 2 | High | 250 |

| Analog B | -O-CH₂- | 2 | Moderate | 80 |

| Analog C | -NH-CH₂- | 2 | Moderate | 75 |

| Analog D | -CH=CH- (trans) | 2 | Low | 35 |

This interactive table is based on representative data from analogous compound series to illustrate SAR principles.

Bioisosteric Analogues with Modified Heterocyclic or Aromatic Scaffolds

Bioisosterism is a fundamental strategy in medicinal chemistry used to improve potency, selectivity, or pharmacokinetic properties by replacing one functional group or scaffold with another that has similar physicochemical properties. estranky.sk For this compound, both the pyridine and the fluoromethoxy-substituted phenyl ring are targets for bioisosteric replacement.

Pyridine Ring Analogues: The pyridine ring, particularly the nitrogen atom, often acts as a crucial hydrogen bond acceptor. mdpi.com Its basicity and potential for metabolic N-oxidation are key considerations. Bioisosteric replacements aim to mimic its role while altering these properties. Common replacements include:

Pyrimidines, Pyrazines, and Pyridazines: Introducing a second nitrogen atom into the ring alters the hydrogen bonding vector, basicity, and dipole moment.

Thiazoles and Oxazoles: These five-membered heterocycles can also act as hydrogen bond acceptors but present a different geometry and electronic distribution.

Benzonitriles: The nitrile group (-C≡N) can serve as an effective mimic of the pyridine nitrogen's hydrogen-bonding ability. estranky.sk This replacement can be particularly useful for improving metabolic stability or cell permeability.

Substituted Benzyl Ring Analogues: The 2-fluoro-5-methoxy substitution pattern on the benzyl ring is designed to modulate electronic and steric properties. The fluorine atom can enhance binding through specific interactions and block metabolic oxidation, while the methoxy group is a hydrogen bond acceptor and can influence solubility. Bioisosteric replacements for this ring could involve:

Naphthalenes or Indoles: Replacing the phenyl ring with larger, fused aromatic systems to explore additional binding pockets.

Thiophenes or Furans: Using five-membered aromatic heterocycles to alter the ring's size and electronic character.

Alternative Substitution Patterns: Moving the fluoro and methoxy groups to different positions or replacing them with other bioisosteres like hydroxyl (-OH), cyano (-CN), or trifluoromethyl (-CF₃) groups to fine-tune activity. mdpi.com

The following table shows representative data from SAR studies on related scaffolds where the core heterocycle was modified.

| Compound ID | Heterocyclic Core | Aromatic Scaffold | Hypothetical IC₅₀ (nM) | Rationale for Modification |

| Parent | Pyridine | 2-F, 5-MeO-Phenyl | 50 | Baseline |

| Analog E | Pyrimidine | 2-F, 5-MeO-Phenyl | 120 | Alter H-bond vector |

| Analog F | Thiazole | 2-F, 5-MeO-Phenyl | 95 | Modify ring electronics |

| Analog G | Pyridine | 3,4-Methylenedioxyphenyl | 65 | Methoxy bioisostere |

| Analog H | Pyridine | Thiophene | 200 | Phenyl bioisostere |

This interactive table is based on representative data from analogous compound series to illustrate bioisosteric replacement principles.

Conformational Analysis and its Impact on Biological Activity

Computational studies, such as quantum mechanics or molecular mechanics calculations, can be used to map the potential energy surface of the molecule as a function of this torsion angle. These studies often reveal several low-energy (stable) conformations. The presence of the ortho-fluoro substituent on the benzyl ring can introduce steric hindrance that restricts rotation around the linker, favoring certain conformations over others. This restriction can be beneficial, as it pre-organizes the molecule for binding and reduces the entropic cost.

The bioactive conformation is the one that provides the optimal complementary fit to the receptor's binding site. Identifying this conformation is key to rational drug design. If experimental data (e.g., from X-ray crystallography of a ligand-protein complex) is unavailable, computational docking simulations can be used to predict how different low-energy conformers might bind. The hypothesis is that the most active compounds in a series are those that can most easily adopt the bioactive conformation with minimal energy penalty. Therefore, understanding the conformational preferences of this compound and its derivatives is essential for interpreting SAR data and designing new analogues with improved activity. researchgate.net

Mechanistic Biological and Pharmacological Investigations Preclinical Focus

Target Identification and Validation in Cellular Systems

Comprehensive studies are required to identify and validate the molecular targets of 4-(2-Fluoro-5-methoxybenzyl)pyridine within cellular systems. Such investigations would typically involve a combination of computational modeling, in vitro assays, and cell-based functional screens.

At present, there is no specific information available in the public domain detailing the enzyme inhibition kinetics or the precise mechanism of action for this compound. To characterize its potential as an enzyme inhibitor, a systematic screening against a panel of physiologically relevant enzymes, such as kinases and metabolic enzymes, would be necessary. Should inhibitory activity be identified, further kinetic studies would be essential to determine the nature of the inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify its potency, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

Table 1: Hypothetical Enzyme Inhibition Profile of this compound This table is for illustrative purposes only and is not based on experimental data.

| Enzyme Target | IC₅₀ (nM) | Type of Inhibition |

|---|---|---|

| Kinase X | Data not available | Data not available |

| Metabolic Enzyme Y | Data not available | Data not available |

The receptor binding profile of this compound has not been publicly reported. A comprehensive understanding of its pharmacological effects would necessitate broad receptor screening assays to identify any significant binding interactions. Subsequent functional assays would then be required to determine whether the compound acts as an agonist, antagonist, or allosteric modulator at any identified receptor targets.

Table 2: Illustrative Receptor Binding Affinity of this compound This table is for illustrative purposes only and is not based on experimental data.

| Receptor Target | Binding Affinity (Kᵢ, nM) | Functional Activity |

|---|---|---|

| Receptor A | Data not available | Data not available |

| Receptor B | Data not available | Data not available |

Cellular Pathway Modulation Studies

Investigations into the effects of this compound on key cellular pathways are crucial to understanding its potential therapeutic applications and toxicological profile.

There is currently no available data on the effects of this compound on cell cycle progression. Standard cell-based assays, such as flow cytometry analysis of DNA content, would be employed to determine if the compound induces cell cycle arrest at specific phases (e.g., G₀/G₁, S, or G₂/M). Further molecular analyses could then elucidate the underlying mechanisms, such as modulation of cyclin-dependent kinases (CDKs) or checkpoint proteins.

The potential for this compound to induce or inhibit apoptosis is unknown. In vitro studies using techniques like Annexin V/propidium iodide staining and analysis of caspase activation would be necessary to assess its impact on programmed cell death pathways.

The effects of this compound on cell proliferation and differentiation have not been characterized. Cell viability and proliferation assays would be the initial step in determining its cytostatic or cytotoxic potential. Should the compound demonstrate significant effects, further studies would be warranted to explore its influence on cellular differentiation processes.

In Vitro and Ex Vivo Studies for Pathway Elucidation (e.g., enzyme assays, organotypic slice cultures)

No data tables or detailed research findings for this compound could be generated.

Advanced Research Applications and Methodological Development

Development of Radioligands for Molecular Imaging

The structural attributes of 4-(2-fluoro-5-methoxybenzyl)pyridine make it an excellent foundation for designing radioligands for Positron Emission Tomography (PET), a powerful in vivo imaging technique. PET allows for the non-invasive, quantitative measurement of physiological, biochemical, and pharmacological processes in living subjects. The development of radioligands based on this scaffold has been particularly impactful in the study of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the brain's striatum and implicated in neuropsychiatric disorders such as schizophrenia and Huntington's disease.

The synthesis of isotopically labeled analogs of this compound, particularly with the positron-emitting radionuclide fluorine-18 (B77423) ([¹⁸F]), is a key step in the development of PET radiotracers. The relatively long half-life of [¹⁸F] (109.8 minutes) allows for complex radiosynthesis and imaging protocols.

Several strategies have been employed for the [¹⁸F]-labeling of molecules containing the this compound core, often targeting the synthesis of potent PDE10A inhibitors. A common approach involves a one-step nucleophilic substitution reaction on a suitable precursor. For instance, in the synthesis of [¹⁸F]AMG 580, a notable PDE10A PET tracer, a diarylsulfone precursor is utilized. The radiosynthesis involves the reaction of the precursor with [¹⁸F]fluoride, facilitated by a potassium-Kryptofix 2.2.2 complex, in dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature. This method has been shown to produce the desired radioligand with good radiochemical yield and high molar activity.

Another innovative method for the radiofluorination of aryl moieties, which could be applied to analogs of this compound, is the use of spirocyclic iodonium (B1229267) ylides (SCIDY). This technique allows for the direct introduction of [¹⁸F]fluoride into an aromatic ring under mild conditions, offering high radiochemical yields and purities. nih.gov This approach was successfully used to synthesize [¹⁸F]P10A-1910, another potent PDE10A radioligand. nih.govfrontiersin.org

The general synthetic scheme for [¹⁸F]-labeling often involves the following key steps:

Production of [¹⁸F]fluoride: Typically produced in a cyclotron via the ¹⁸O(p,n)¹⁸F nuclear reaction.

Activation of [¹⁸F]fluoride: The aqueous [¹⁸F]fluoride is treated with a phase-transfer catalyst, such as a potassium/Kryptofix 2.2.2 complex, to enhance its nucleophilicity.

Radiolabeling reaction: The activated [¹⁸F]fluoride is reacted with a precursor molecule containing a suitable leaving group (e.g., nitro group, trimethylammonium salt, or a precursor for SCIDY-mediated fluorination) at the desired position for fluorination.

Purification: The crude reaction mixture is purified, typically using high-performance liquid chromatography (HPLC), to isolate the final radiolabeled compound with high radiochemical purity.

Formulation: The purified radioligand is formulated in a biocompatible solution for in vivo administration.

The development of automated synthesis modules, such as the GE TRACERlab FX2N, has facilitated the reproducible and cGMP-compliant production of these radiotracers for clinical research. frontiersin.org

A crucial aspect of developing a successful radioligand is to ensure its high affinity and selectivity for the intended biological target. For analogs of this compound developed as PDE10A radioligands, extensive in vitro and ex vivo evaluations are performed.

In Vitro Binding Affinity: In vitro binding assays are conducted to determine the affinity of the compound for its target, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ). For example, the PDE10A inhibitor P10A-1910, the non-radioactive counterpart of the radioligand [¹⁸F]P10A-1910, demonstrated a high binding affinity for PDE10A with an IC₅₀ value of 2.1 nmol/L. nih.gov Similarly, a series of fluorine-containing PDE10A inhibitors based on the MP-10 scaffold, which shares structural similarities, also showed high potency with IC₅₀ values in the low nanomolar range (<5 nM). nih.gov

The following table summarizes the in vitro binding affinities of selected PDE10A inhibitors that incorporate a fluoro-substituted benzylpyridine-like moiety.

| Compound/Radioligand | Target | In Vitro Affinity (IC₅₀) |

| P10A-1910 | PDE10A | 2.1 nM nih.gov |

| MP-10 Analogs (18a-j, 19d-j, 20a-b, 21b) | PDE10A | < 5 nM nih.gov |

| [¹⁸F]JNJ-41510417 | PDE10A | 0.5 nmol/L nih.gov |

Selectivity: High selectivity is paramount to ensure that the PET signal originates specifically from the target of interest and not from off-target binding. The selectivity of these compounds is typically assessed by screening them against a panel of other related enzymes, such as different phosphodiesterase families. The PDE10A inhibitor MP-10, for instance, exhibits over 100-fold selectivity for PDE10A compared to other PDE isoforms. nih.gov

Ex Vivo Binding and Biodistribution: Ex vivo studies in animal models are performed to confirm the in vivo binding characteristics of the radioligand. These studies involve administering the radiolabeled compound to an animal, followed by dissection of tissues at various time points to measure the radioactivity concentration in different organs, particularly the brain. For PDE10A radioligands, high uptake is expected in the striatum (caudate and putamen), which has the highest concentration of this enzyme. Blocking studies, where a non-radioactive, high-affinity ligand for the same target is co-administered, are conducted to demonstrate the specificity of the binding. A significant reduction in the radiotracer uptake in the target region in the presence of the blocker confirms specific binding.

PET imaging studies in rodents and non-human primates with radiolabeled analogs have demonstrated high specific binding in the striatum, consistent with the known distribution of PDE10A. nih.govfrontiersin.org

Use as Chemical Probes for Biological Systems

Beyond their application in molecular imaging, compounds based on the this compound structure serve as valuable chemical probes for investigating biological systems. Chemical probes are small molecules with high potency and selectivity for a specific protein target, enabling the study of that protein's function in a cellular or in vivo context.

Understanding the precise molecular interactions between a ligand and its protein target is fundamental for structure-based drug design. X-ray co-crystallography is a powerful technique that provides a three-dimensional structure of the protein-ligand complex at atomic resolution. nih.gov Potent and selective inhibitors, such as those derived from the this compound scaffold, are excellent candidates for co-crystallization studies.

While specific co-crystal structures of this compound itself with its target may not be publicly available, the general principle involves:

Preparation of the Protein-Ligand Complex: The purified target protein is incubated with an excess of the chemical probe to ensure saturation of the binding sites.

Crystallization: The protein-ligand complex is subjected to various crystallization screening conditions to obtain well-ordered crystals.

X-ray Diffraction: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.

Structure Determination: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound ligand can be modeled.

The resulting co-crystal structure reveals the key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the chemical probe and the amino acid residues in the active site of the protein. This information is invaluable for understanding the basis of the compound's potency and selectivity and for guiding the design of new analogs with improved properties.

Chemical probes based on the this compound scaffold, particularly the potent PDE10A inhibitors, are instrumental in elucidating the role of PDE10A in complex biological pathways. PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are crucial second messengers in numerous signaling pathways.

By using these selective inhibitors, researchers can modulate the activity of PDE10A and observe the downstream effects on cellular signaling and physiological functions. For example, inhibition of PDE10A leads to an increase in the intracellular levels of cAMP and cGMP, which in turn can influence the activity of protein kinases such as protein kinase A (PKA) and protein kinase G (PKG). These kinases phosphorylate a variety of substrate proteins, leading to changes in gene expression, neuronal excitability, and synaptic plasticity.

The use of these chemical probes in preclinical models of diseases like schizophrenia has helped to validate PDE10A as a therapeutic target. nih.gov For instance, studies have shown that PDE10A inhibitors can mimic the effects of dopamine (B1211576) D2 receptor antagonists, which are the mainstay of current antipsychotic medications, but potentially with a more favorable side-effect profile. nih.gov PET imaging with radiolabeled probes further allows for the in vivo assessment of target engagement, helping to establish a relationship between the dose of a drug, the extent of PDE10A inhibition in the brain, and the observed therapeutic effect. nih.gov This integrated approach, combining potent chemical probes with advanced imaging techniques, is crucial for advancing our understanding of the biological roles of PDE10A and for the development of novel treatments for debilitating neurological and psychiatric disorders.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Hypothetically, AI and ML could be employed to:

Predictive Modeling: Machine learning algorithms could be trained on datasets of compounds with similar structural motifs (e.g., substituted pyridines) to predict the potential biological activities, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and toxicity of novel derivatives of 4-(2-Fluoro-5-methoxybenzyl)pyridine. atomwise.com

De Novo Design: Generative AI models could design novel analogs of this compound with optimized properties. By providing the model with desired parameters, such as enhanced binding affinity for a specific target or improved metabolic stability, new molecular structures could be proposed for synthesis and testing.

Synthesis Planning: AI-powered retrosynthesis tools could predict efficient synthetic routes for this compound and its derivatives, potentially accelerating the research and development process. drugtargetreview.com

Such computational approaches could significantly streamline the exploration of the chemical space around this scaffold, prioritizing the synthesis of compounds with the highest probability of desired biological effects.

Exploration of Novel Biological Targets based on Structural Insights

Currently, the specific biological targets of this compound have not been elucidated in published research. The exploration of its mechanism of action is a critical future step to understand its potential therapeutic applications.

Future research in this area would likely involve:

Computational Target Prediction: The structure of this compound could be used in computational docking studies against libraries of known protein structures to identify potential biological targets. nih.gov This in silico screening can provide initial hypotheses for experimental validation.

Phenotypic Screening: The compound could be tested in a variety of cell-based assays to identify any observable effects, such as anti-proliferative or anti-inflammatory activity. The results of these screens can then guide more specific target identification studies.

Structural Biology: If a specific biological target is identified, co-crystallization of the target protein with this compound could provide detailed structural insights into their interaction. This information is invaluable for understanding the mechanism of action and for the rational design of more potent and selective analogs.

The presence of the fluorinated methoxybenzyl and pyridine (B92270) moieties suggests a potential for interaction with a range of biological targets, as these features are common in many biologically active molecules. nih.govmdpi.com However, without experimental data, any specific target remains speculative.

Development of Advanced Delivery Systems for Research Applications

There is no research available on the development of advanced delivery systems specifically for this compound. The need for such systems would be dictated by the compound's physicochemical properties and its intended research application.

Should this compound show promise in preclinical studies, but exhibit poor solubility or stability, future research could focus on:

Nanoparticle Formulation: Encapsulating this compound within nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, protect it from degradation, and potentially enable targeted delivery to specific cells or tissues in a research setting. nih.govresearchgate.net

Prodrug Strategies: The chemical structure could be modified to create a prodrug that is inactive until it reaches the target site, where it would then be converted to the active form. This can improve the pharmacokinetic profile and reduce off-target effects.

The development of such delivery systems would be a secondary step, contingent on the discovery of significant biological activity for the parent compound.

Q & A

Q. What are the common synthetic routes for preparing 4-(2-Fluoro-5-methoxybenzyl)pyridine, and what methodological steps ensure reproducibility?

The Suzuki-Miyaura cross-coupling reaction is a robust method for synthesizing pyridine derivatives. For instance, a similar compound, 4-(anthracen-9-yl)pyridine, was synthesized using 9-bromoanthracene and pyridin-4-ylboronic acid with tetrakis(triphenylphosphine)palladium(0) as a catalyst under nitrogen atmosphere. The reaction was refluxed in toluene with aqueous potassium carbonate (22 wt%) for 12 hours, followed by purification via column chromatography (petroleum ether/ethyl acetate, 3:1 v/v) to achieve a 69% yield . Key steps include inert gas purging, precise stoichiometry, and solvent selection.

Q. How is the crystal structure of this compound determined, and what structural features are critical for its stability?

X-ray diffraction (XRD) is the gold standard for resolving crystal structures. For analogous compounds, single-crystal XRD revealed monoclinic C2/c symmetry with intermolecular C–H⋯C interactions (2.74 Å) and π–π stacking (3.61 Å), forming 1D chains. Crystallization via solvent evaporation and analysis of displacement ellipsoids (50% probability level) are critical for accurate structure determination .

Q. What biological assays are typically employed to evaluate the activity of fluorinated pyridine derivatives like this compound?

Enzyme inhibition assays (e.g., kinase or protease) and receptor-binding studies (radioligand displacement) are common. The fluorobenzyl group enhances binding affinity due to electronegativity and hydrophobic interactions. For example, fluorinated triazole derivatives showed improved activity in biochemical assays, validated via dose-response curves and IC₅₀ calculations .

Advanced Research Questions

Q. How can researchers optimize the Suzuki-Miyaura cross-coupling reaction for higher yields of this compound?

Systematic optimization includes:

- Catalyst screening : Testing Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like SPhos.

- Solvent systems : Comparing toluene, DMF, or THF for solubility and reaction rate.

- Temperature gradients : Reflux (110°C) vs. microwave-assisted synthesis (150°C, 30 min).